[4-(2-Morpholin-4-ylethoxy)phenyl]methanol
Description
Contextualization of Arylmethanols and Morpholine-Containing Scaffolds in Modern Chemical Science
In the landscape of modern chemical science, both arylmethanols and morpholine-containing scaffolds are recognized as privileged structures. Arylmethanols, which feature a hydroxyl group attached to a benzylic carbon, are a common motif in a wide array of natural products and pharmacologically active compounds. Their presence is often crucial for the biological activity of these molecules, participating in key binding interactions with biological targets.
The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, is a staple in medicinal chemistry. nih.gov Its popularity stems from its advantageous physicochemical properties, including its ability to improve the solubility, bioavailability, and metabolic stability of drug candidates. nih.govscbt.com The morpholine moiety is often incorporated into molecules to introduce a basic center and to serve as a versatile synthetic handle for further chemical modifications. nih.govscbt.com Its presence can significantly influence a compound's pharmacokinetic profile and its interaction with biological receptors. nih.govscbt.com
Significance and Rationale for Focused Academic Investigation of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol
The focused academic investigation of this compound is primarily rooted in its potential as a versatile building block for the synthesis of novel, biologically active compounds. Its structure is pre-organized with two key pharmacophoric elements: the morpholine ring and a phenyl group, connected by a flexible ether linkage, and appended with a reactive benzyl (B1604629) alcohol group. This arrangement makes it an attractive starting material for the construction of more complex molecular architectures.
The rationale for its use in research is based on the hypothesis that incorporating this scaffold into larger molecules can impart favorable drug-like properties. The morpholinoethoxy phenyl moiety can be found in a number of compounds investigated for their potential therapeutic effects, suggesting that this structural unit is well-tolerated by biological systems and can serve as a foundation for the development of new chemical entities.
Overview of Current Research Trajectories and Academic Objectives for the Compound
Current research involving this compound and structurally related compounds is largely directed towards its utilization as a synthetic intermediate in medicinal chemistry. The primary academic objective is to employ this compound as a starting material to generate libraries of novel molecules for biological screening. The benzyl alcohol functionality serves as a convenient point for chemical modification, allowing for the attachment of various other molecular fragments through reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
Research trajectories likely focus on the synthesis of compounds targeting a range of biological targets, including but not limited to G-protein coupled receptors, kinases, and ion channels, where the morpholine and aryl groups can play a critical role in binding and activity. For instance, related structures are found in compounds investigated as potential norepinephrine (B1679862) reuptake inhibitors.
Delimitation of Research Scope for this compound Studies
The scope of research concerning this compound is sharply defined and is centered on its application in synthetic and medicinal chemistry. The primary focus is on its role as a non-commercial, laboratory-scale chemical intermediate. Studies involving this compound are typically confined to the following areas:
Synthetic Methodology: Development and optimization of synthetic routes to prepare this compound and its derivatives.
Medicinal Chemistry: Its use as a scaffold in the design and synthesis of new chemical entities with potential therapeutic activities.
Structure-Activity Relationship (SAR) Studies: As a core structure in a series of analogs to probe the impact of structural modifications on biological activity.
It is important to note that the research scope for this compound does not extend to clinical use or direct therapeutic application. Its value lies in its utility as a tool for the discovery and development of other molecules.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 852180-76-8 | scbt.com |
| Molecular Formula | C₁₃H₁₉NO₃ | scbt.com |
| Molecular Weight | 237.29 g/mol | scbt.com |
| IUPAC Name | This compound | nih.gov |
| Physical Form | Solid | |
| Purity | Typically ≥97% | nih.gov |
Interactive Data Table: Compound Identifiers
| Identifier Type | Identifier |
| SMILES | C1=CC(=CC=C1CO)OCCN2CCOCC2 |
| InChI | InChI=1S/C13H19NO3/c15-10-11-1-3-12(4-2-11)17-9-8-14-5-6-16-7-14/h1-4,15H,5-10H2 |
| InChIKey | GHWXSDNYUWIKIR-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-morpholin-4-ylethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11-12-1-3-13(4-2-12)17-10-7-14-5-8-16-9-6-14/h1-4,15H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLXLXSGAEQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427639 | |
| Record name | [4-(2-morpholin-4-ylethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-76-8 | |
| Record name | 4-[2-(4-Morpholinyl)ethoxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-morpholin-4-ylethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 2 Morpholin 4 Ylethoxy Phenyl Methanol
Retrosynthetic Analysis and Strategic Disconnections for [4-(2-Morpholin-4-ylethoxy)phenyl]methanol Synthesis
A retrosynthetic analysis of this compound reveals several strategic disconnections, with the most prominent being the ether linkage. This leads to two primary precursor fragments: a substituted benzyl (B1604629) alcohol and a morpholinoethyl component.
Primary Disconnection (C-O Bond Formation): The most logical and widely employed disconnection is at the ether oxygen, breaking the bond between the phenyl ring and the ethoxy side chain. This approach, based on the Williamson ether synthesis, identifies 4-hydroxybenzyl alcohol and a 4-(2-haloethyl)morpholine (where the halo group is typically chlorine or bromine) as the key synthons. This strategy is advantageous due to the commercial availability and relative stability of these precursors.
Alternative Disconnections:
C-N Bond Formation: A less common but viable alternative involves disconnecting the morpholine (B109124) ring itself. This would entail reacting a pre-formed [4-(2-aminoethoxy)phenyl]methanol with a suitable dielectrophile, such as a bis(2-haloethyl) ether, to construct the morpholine ring in a later step.
Reduction of a Carbonyl Group: Another approach involves the reduction of a corresponding aldehyde or carboxylic acid derivative, such as 4-(2-morpholin-4-ylethoxy)benzaldehyde or 4-(2-morpholin-4-ylethoxy)benzoic acid. This places the synthesis of the side chain prior to the final functional group transformation on the aromatic ring.
Development and Optimization of Diverse Synthetic Pathways
The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being the most established. However, variations and alternative strategies offer different advantages in terms of efficiency, scalability, and environmental impact.
Multi-step Reaction Sequences from Readily Available Precursors
The most common synthetic pathway involves a two-step sequence starting from readily available materials. The first step is the preparation of the electrophilic partner, 4-(2-chloroethyl)morpholine (B1582488) or its bromo-analogue, followed by the etherification reaction.
A representative synthesis is the reaction of 4-hydroxybenzyl alcohol with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base. A similar procedure has been reported for the synthesis of the isomeric compound, [2-(2-Morpholin-4-ylethoxy)phenyl]methanol, which was prepared by reacting 2-hydroxybenzyl alcohol with 4-(2-chloroethyl)morpholine hydrochloride in 2N aqueous sodium hydroxide (B78521) at room temperature for 14 hours. synquestlabs.com
Alternatively, a bromo-analogue of the side chain can be utilized. For instance, the synthesis of 3-ethoxy-4-(2-bromoethoxy)benzyl alcohol was achieved by reacting 3-ethoxy-4-hydroxybenzyl alcohol with 1,2-dibromoethane (B42909) in the presence of anhydrous potassium carbonate in methyl ethyl ketone, refluxed for 48 hours. This suggests a similar approach could be employed for the target molecule.
Investigation of Reaction Conditions and Mechanistic Aspects in Synthesis
The core of the primary synthetic route is the Williamson ether synthesis, which proceeds via an SN2 mechanism. wikipedia.orgchemistrytalk.org In this reaction, the phenoxide ion, generated by the deprotonation of 4-hydroxybenzyl alcohol by a base, acts as a nucleophile and attacks the electrophilic carbon of the 4-(2-haloethyl)morpholine, displacing the halide leaving group. chemistrytalk.orgkhanacademy.org
The choice of reaction conditions is crucial for maximizing the yield and minimizing side reactions. Key parameters include the base, solvent, temperature, and nature of the leaving group.
| Parameter | Options and Considerations |
| Base | Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), or weaker bases like potassium carbonate (K₂CO₃) can be used. The choice depends on the solvent and the desired reaction rate. chemistrytalk.orgmasterorganicchemistry.com |
| Solvent | Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are commonly used as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide. wikipedia.org |
| Temperature | The reaction is often heated to increase the rate, with temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. |
| Leaving Group | Bromides are generally more reactive than chlorides in SN2 reactions, which may allow for milder reaction conditions. |
Table 1: Reaction Conditions for Williamson Ether Synthesis
Process Intensification and Yield Enhancement Strategies
To improve the efficiency and scalability of the synthesis, several process intensification strategies can be employed. These strategies aim to reduce reaction times, increase throughput, and simplify workup procedures.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for exothermic reactions. nih.gov The synthesis of morpholine-containing compounds has been successfully demonstrated in flow, suggesting its applicability to the production of this compound. nih.gov
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous phase (containing the deprotonated phenol) and the organic phase (containing the alkyl halide). khanacademy.org This can lead to faster reaction rates, milder conditions, and the use of less expensive inorganic bases. khanacademy.orgresearchgate.net
Exploration of Sustainable and Green Chemistry Approaches in Synthetic Design
In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes.
Solvent-Free Synthesis: The Williamson ether synthesis can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. acs.orgmasterorganicchemistry.com This approach significantly reduces solvent waste. For example, the etherification of phenols has been achieved efficiently using solid bases like sodium bicarbonate or potassium carbonate under solvent-free conditions.
Use of Greener Solvents: When a solvent is necessary, the use of more environmentally friendly options is encouraged. Water, if compatible with the reagents, is an ideal green solvent. wikipedia.org
Catalytic Approaches: The development of catalytic methods that avoid the use of stoichiometric amounts of strong bases can improve the atom economy and reduce waste.
Synthesis and Characterization of Novel Precursors and Intermediates
One key precursor is 4-(2-haloethyl)morpholine. For example, 4-(2-bromoethoxy)benzyl alcohol can be considered a valuable intermediate. A related compound, 3-ethoxy-4-(2-bromoethoxy)benzyl alcohol, was synthesized and characterized, with a reported melting point of 51-53 °C. The synthesis involved the reaction of the corresponding phenol (B47542) with 1,2-dibromoethane.
Another important intermediate is the activated form of the benzyl alcohol. For instance, the synthesis of 2-(bromomethyl)benzyl alcohol has been reported with a melting point of 61.0-63.8 °C and characterized by ¹H NMR. chemicalbook.com While this is an isomer, similar strategies could be applied to prepare a 4-(halomethyl)phenylethoxymorpholine derivative if an alternative synthetic route were to be explored.
The chemical scaffold of this compound presents a versatile platform for synthetic modification, owing to its distinct structural motifs: the arylmethanol group, the morpholine ring, and the ethanol (B145695) linker. These components can be systematically altered to fine-tune the molecule's physicochemical and pharmacological properties. The morpholine moiety, in particular, is recognized as a "privileged structure" in medicinal chemistry, often contributing to improved pharmacokinetics and biological activity. nih.govresearchgate.net Its inclusion in drug candidates can enhance potency and confer desirable drug-like properties. nih.gov
Systematic Modification of the Arylmethanol Moiety
The arylmethanol portion of this compound offers several avenues for derivatization. Standard organic transformations can be employed to modify the benzylic alcohol, thereby influencing the compound's polarity, hydrogen bonding capacity, and potential for further conjugation.
Key Transformations:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. This transformation fundamentally alters the electronic and steric properties of the molecule, providing a handle for amide or ester formation.
Etherification and Esterification: The hydroxyl group can be converted to an ether or ester. This modification can modulate the lipophilicity and metabolic stability of the parent compound.
Substitution of the Hydroxyl Group: The hydroxyl group can be replaced with various other functionalities, such as halogens or amines, through nucleophilic substitution reactions, often preceded by activation of the alcohol (e.g., conversion to a tosylate).
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution to introduce substituents that can modulate electronic properties and provide new points for molecular interactions.
| Modification | Potential Reagents | Resulting Functional Group |
| Oxidation | PCC, DMP | Aldehyde |
| Oxidation | KMnO4, Jones Reagent | Carboxylic Acid |
| Etherification | Alkyl halide, Williamson ether synthesis | Ether |
| Esterification | Acyl chloride, Fischer esterification | Ester |
Structural Diversification of the Morpholine-Ethanol Side Chain
The morpholine-ethanol side chain is a critical determinant of the molecule's pharmacokinetic profile. nih.gov The morpholine ring, with its flexible chair-like conformation and basic nitrogen atom, can be replaced with other heterocyclic systems to explore different spatial arrangements and basicities. researchgate.netsci-hub.se
Diversification Strategies:
Replacement of the Morpholine Ring: Other cyclic amines, such as piperidine (B6355638), piperazine, or thiomorpholine, can be used to assess the impact of ring size, heteroatom composition, and conformational flexibility on biological activity.
Modification of the Ethanol Linker: The two-carbon linker can be extended or shortened to optimize the distance between the aromatic core and the heterocyclic amine. Additionally, the introduction of substituents on the linker can create chiral centers and restrict conformational freedom.
N-Alkylation Analogs: While the parent compound features an N-ethyl linkage, alternative synthetic routes could explore N-alkylation with different electrophiles to diversify the side chain.
| Side Chain Modification | Example of Alternative Moiety | Potential Impact |
| Heterocycle Replacement | Piperidine | Altered basicity and lipophilicity |
| Heterocycle Replacement | Piperazine | Introduction of a second site for substitution |
| Linker Length Modification | Propoxy Linker | Increased distance and flexibility |
| Linker Substitution | Hydroxymethyl on linker | Introduction of a chiral center and H-bond donor |
Stereoselective and Enantioselective Synthesis of Chiral Analogs
While this compound itself is achiral, the introduction of stereocenters can lead to enantiomers with distinct biological activities. Chiral analogs can be synthesized through stereoselective reactions, which are of particular interest in drug development as often only one enantiomer is responsible for the desired therapeutic effect. nih.gov
For instance, the synthesis of chiral morpholine derivatives has been achieved through methods like the resolution of racemic mixtures using chiral acids or through asymmetric synthesis starting from chiral precursors. banglajol.infonih.gov A known strategy involves the use of optically pure N-allyl-β-amino alcohols, which can undergo halocyclization to form highly substituted chiral morpholines. banglajol.info In a similar vein, chiral analogs of the target compound could be prepared by introducing a substituent on the ethanol linker or within the morpholine ring itself, followed by separation of the enantiomers or an enantioselective synthesis.
A study on related chiral morpholine analogs as dopamine (B1211576) receptor antagonists highlighted that the biological activity often resides in a single enantiomer. nih.gov This underscores the importance of stereochemistry in the design of bioactive molecules containing a morpholine scaffold.
Development of Prodrugs and Chemical Conjugates for Targeted Applications
Prodrug strategies can be employed to improve the delivery of this compound to specific tissues or to enhance its pharmacokinetic properties. A common approach involves masking a key functional group, such as the arylmethanol, with a promoiety that is cleaved in vivo to release the active parent drug.
An example of a relevant prodrug approach is the conjugation of a drug with a carboxylic functional group to an amino acid to achieve colon-targeted delivery. nih.gov In a similar fashion, the hydroxyl group of this compound could be esterified with a carrier molecule designed to be recognized by specific enzymes or transporters in a target tissue.
Comprehensive Spectroscopic and Structural Elucidation of 4 2 Morpholin 4 Ylethoxy Phenyl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the foundational experiments for structural assignment. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type.
For [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, the predicted ¹H NMR spectrum would show distinct signals corresponding to the protons of the morpholine (B109124) ring, the ethoxy linker, the aromatic ring, and the benzylic alcohol group.
Aromatic Protons: The para-substituted benzene (B151609) ring would exhibit a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region (typically δ 7.0-7.4 ppm). The protons closer to the electron-donating alkoxy group (H-3/H-5) would be more shielded (upfield) than the protons adjacent to the hydroxymethyl group (H-2/H-6).
Benzylic Protons: The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around δ 4.6 ppm. bmrb.ioyoutube.com The hydroxyl proton (-OH) signal is often broad and its chemical shift is variable depending on concentration and solvent.
Ethoxy Protons: The two methylene groups of the ethoxy linker (-OCH₂CH₂N-) would appear as two distinct triplets around δ 4.1 ppm and δ 2.8 ppm, respectively, due to coupling with each other.
Morpholine Protons: The morpholine ring protons would show two distinct signals, typically appearing as triplets around δ 3.7 ppm (for the protons adjacent to the oxygen, -CH₂O-) and δ 2.5 ppm (for the protons adjacent to the nitrogen, -CH₂N-).
The predicted ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom.
Aromatic Carbons: Six signals would be expected for the benzene ring, with the oxygen- and carbon-substituted carbons (C-1 and C-4) having distinct chemical shifts from the proton-bearing carbons. The C-4 carbon, attached to the ethoxy group, would be significantly downfield (around δ 158 ppm), while the C-1 carbon would be around δ 133 ppm.
Benzylic Carbon: The benzylic carbon (-CH₂OH) signal would be expected around δ 65 ppm. bmrb.io
Ethoxy Carbons: The two ethoxy linker carbons would appear in the δ 60-70 ppm range.
Morpholine Carbons: The morpholine ring carbons would show two signals, one for the carbons adjacent to oxygen (~δ 67 ppm) and one for the carbons adjacent to nitrogen (~δ 54 ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted values are based on typical chemical shifts for similar functional groups. organicchemistrydata.org
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (Aromatic) | 7.30 | Doublet | 2H |
| H-3, H-5 (Aromatic) | 6.90 | Doublet | 2H |
| -CH₂OH (Benzylic) | 4.60 | Singlet | 2H |
| Ar-O-CH₂- | 4.10 | Triplet | 2H |
| -CH₂-N(morpholine) | 2.80 | Triplet | 2H |
| Morpholine H (-CH₂O-) | 3.72 | Triplet | 4H |
| Morpholine H (-CH₂N-) | 2.55 | Triplet | 4H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted values are based on typical chemical shifts for similar functional groups.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 (Ar-O) | 158.2 |
| C-1 (Ar-CH₂OH) | 133.5 |
| C-2, C-6 (Ar) | 128.6 |
| C-3, C-5 (Ar) | 114.8 |
| -CH₂OH (Benzylic) | 65.1 |
| Ar-O-CH₂- | 66.5 |
| -CH₂-N(morpholine) | 58.0 |
| Morpholine C (-CH₂O-) | 67.0 |
| Morpholine C (-CH₂N-) | 54.1 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons in the ethoxy linker (-OCH₂-CH₂N-) and within the morpholine ring (-OCH₂-CH₂N-), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This experiment would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as connecting the benzylic proton signal at ~δ 4.60 ppm to the benzylic carbon signal at ~δ 65.1 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular framework. For instance, HMBC would show a correlation from the benzylic protons (-CH₂OH) to the aromatic C-1, C-2, and C-6 carbons, and from the ethoxy protons (Ar-O-CH₂-) to the aromatic C-4 carbon, confirming the substitution pattern on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. NOESY can help confirm the substitution pattern, for example, by showing a spatial relationship between the ethoxy protons (Ar-O-CH₂-) and the adjacent aromatic protons (H-3/H-5).
For acyclic and conformationally flexible molecules like this compound, there are no stereocenters, making stereochemical elucidation unnecessary. However, in derivatives where chirality might be introduced (e.g., by reduction of a ketone precursor to a secondary alcohol), advanced NMR techniques would be vital. J-based analysis, which involves the precise measurement of coupling constants (J-values), can provide information about dihedral angles via the Karplus equation, helping to determine the relative stereochemistry of adjacent chiral centers.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Mapping
HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. It is also used to study the fragmentation of molecules, which provides further structural evidence.
ESI and APCI are soft ionization techniques that allow intact molecules to be converted into gas-phase ions with minimal fragmentation. The molecular formula for this compound is C₁₃H₁₉NO₃. scbt.com
Using HRMS, the expected mass of the protonated molecule [M+H]⁺ would be measured with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula.
Monoisotopic Mass of C₁₃H₁₉NO₃: 237.1365 g/mol
Expected [M+H]⁺ ion: 238.1438 m/z
Expected [M+Na]⁺ ion: 260.1257 m/z
An experimental HRMS measurement matching one of these values would provide strong evidence for the proposed molecular formula of C₁₃H₁₉NO₃.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to further fragmentation. The resulting fragmentation pattern is a fingerprint that helps to confirm the structure. For this compound, key fragmentation pathways would be expected.
The most prominent fragmentation would likely involve the cleavage of the morpholine ring or the ethoxy side chain. A characteristic and highly stable fragment ion in molecules containing a morpholino-ethyl group is the morpholinomethyl cation at m/z 100.0762, formed by cleavage alpha to the nitrogen atom. Another expected fragmentation is the loss of the entire morpholino-ethyl group, leading to a hydroxyphenoxy-type ion, or cleavage at the benzylic position.
Table 3: Predicted Diagnostic Fragment Ions for this compound in MS/MS Predicted fragments based on common fragmentation pathways for morpholine- and benzyl-containing compounds. researchgate.net
| m/z (Predicted) | Proposed Structure/Loss |
| 238.1438 | [M+H]⁺ |
| 220.1332 | [M+H - H₂O]⁺ |
| 137.0603 | [M+H - C₄H₈NO]⁺ (Loss of morpholine) |
| 121.0653 | [HOC₆H₄CH₂]⁺ (Benzylic cleavage) |
| 100.0762 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |
| 86.0602 | [C₄H₈NO]⁺ (Protonated morpholine) |
The systematic application of these NMR and MS techniques provides a powerful and definitive workflow for the structural elucidation and confirmation of this compound and its derivatives.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Expected Characteristic Vibrational Modes:
O-H Stretching: The hydroxyl group (-OH) of the methanol (B129727) moiety would exhibit a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In the Raman spectrum, this vibration is generally weak.
C-H Stretching:
Aromatic C-H: The C-H stretching vibrations of the benzene ring are expected to appear in the 3000-3100 cm⁻¹ region.
Aliphatic C-H: The C-H stretching modes of the morpholine and ethoxy methylene groups will be observed in the 2800-3000 cm⁻¹ range.
C-O Stretching:
Alcohol C-O: A strong C-O stretching band for the primary alcohol is anticipated around 1050 cm⁻¹.
Ether C-O-C: The aryl-alkyl ether linkage will show asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically a strong band in the IR spectrum, found between 1200 and 1275 cm⁻¹. The symmetric stretch is usually weaker and appears at a lower frequency, around 1000-1075 cm⁻¹.
C-N Stretching: The C-N stretching of the tertiary amine within the morpholine ring is expected to be in the 1000-1250 cm⁻¹ region.
Aromatic C=C Stretching: The benzene ring will display characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring will influence the exact positions and intensities of these bands.
Morpholine Ring Vibrations: The morpholine ring, typically in a chair conformation, has characteristic "breathing" and deformation modes, though these can be complex and overlap with other vibrations. nih.govresearchgate.net
The following table summarizes the predicted key vibrational frequencies for this compound based on data from related compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Hydroxyl | O-H stretch | 3200-3600 | Strong, Broad | Weak |
| Aromatic | C-H stretch | 3000-3100 | Medium | Strong |
| Aliphatic (Morpholine, Ethoxy) | C-H stretch | 2800-3000 | Strong | Medium |
| Aryl-Alkyl Ether | C-O-C asym. stretch | 1200-1275 | Strong | Medium |
| Primary Alcohol | C-O stretch | ~1050 | Strong | Weak |
| Tertiary Amine (Morpholine) | C-N stretch | 1000-1250 | Medium-Strong | Weak |
| Benzene Ring | C=C stretch | 1450-1600 | Medium-Strong | Strong |
This table is predictive and based on characteristic group frequencies and data from analogous compounds.
Differences in the infrared and Raman spectra of different crystalline forms, or polymorphs, can arise from variations in molecule-molecule interactions within the crystal lattice. americanpharmaceuticalreview.com
X-ray Crystallography for Unambiguous Solid-State Structural Determination
X-ray crystallography provides the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov While a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics from the published structure of the closely related compound, N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. researchgate.net This analogue shares the same [4-(2-Morpholin-4-ylethoxy)phenyl] core, with the primary alcohol being replaced by an acetamide (B32628) group.
The growth of single crystals suitable for X-ray diffraction is a critical prerequisite. For compounds like this compound, which possess moderate polarity and hydrogen bonding capabilities, several standard techniques could be employed:
Slow Evaporation: A common and effective method involves dissolving the compound in a suitable solvent or solvent mixture (e.g., ethanol (B145695), methanol, ethyl acetate (B1210297), or a mixture with water) and allowing the solvent to evaporate slowly at a constant temperature. nih.govresearchgate.net The choice of solvent is crucial and often determined empirically.
Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (an anti-solvent) on top. Crystals may form at the interface as the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound.
Temperature Gradient: Slowly cooling a saturated solution can induce crystallization. The rate of cooling is a critical parameter to control the size and quality of the crystals.
Optimization of these protocols would involve screening various solvents, concentrations, temperatures, and pH conditions (if applicable) to obtain well-ordered, single crystals of sufficient size for diffraction experiments.
Based on the structure of N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate, we can anticipate the key intermolecular interactions that would govern the crystal packing of this compound. researchgate.net
Hydrogen Bonding: The primary alcohol's -OH group is a strong hydrogen bond donor and acceptor. It would be expected to form strong O-H···O hydrogen bonds with the oxygen atom of the morpholine ring of an adjacent molecule or the oxygen atom of the ethoxy group. It could also potentially form O-H···N hydrogen bonds with the morpholine nitrogen. In the case of a hydrated crystal, water molecules would likely participate in bridging hydrogen bond networks. researchgate.net In the known acetamide analogue, extensive N-H···O, O-H···O, and O-H···N hydrogen bonds create infinite chains. researchgate.net
C-H···O and C-H···π Interactions: Weaker interactions, such as C-H···O hydrogen bonds involving the methylene hydrogens and the ether or hydroxyl oxygens, are also expected to play a significant role in stabilizing the crystal lattice. researchgate.net Additionally, C-H···π interactions, where a C-H bond points towards the face of the phenyl ring, are also plausible. nih.gov
Crystal Packing: These intermolecular forces would dictate how the molecules pack in the crystal. It is common for such molecules to form layered structures or herringbone patterns to maximize van der Waals forces and hydrogen bonding. nih.govnih.gov The morpholine ring is expected to adopt a stable chair conformation. nih.govresearchgate.net
The following table details the likely crystallographic parameters and interactions for this compound, by analogy with related structures.
| Parameter | Predicted Characteristic | Reference/Analogy |
| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules researchgate.netresearchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/n, P-1) | Common for achiral molecules researchgate.netresearchgate.net |
| Morpholine Conformation | Chair | Energetically most favorable nih.govresearchgate.net |
| Primary Hydrogen Bonds | O-H···O, O-H···N | Presence of hydroxyl and morpholine groups |
| Secondary Interactions | C-H···O, C-H···π, van der Waals | Ubiquitous in such crystal structures researchgate.netnih.gov |
| Supramolecular Motifs | Chains, sheets, or dimers | Formed via hydrogen bonding networks researchgate.netnih.gov |
This table is predictive and based on data from analogous compounds, primarily N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. researchgate.net
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives (if applicable)
The parent compound, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). wikipedia.orgyoutube.com These techniques are specifically sensitive to chiral molecules, which interact differently with left and right-circularly polarized light. youtube.com
However, if a chiral derivative of this compound were to be synthesized, these methods would be invaluable for its stereochemical characterization. Chirality could be introduced in several ways, for instance:
By introducing a stereocenter on the morpholine ring.
By modifying the ethoxy linker to include a chiral center.
By enzymatic or asymmetric synthesis leading to a chiral product.
Circular Dichroism (CD) measures the differential absorption of left and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption of the molecule's chromophores. libretexts.org For a chiral derivative of this compound, the phenyl group would act as the primary chromophore. The sign and magnitude of the Cotton effect in the CD spectrum could provide information about the absolute configuration of the stereocenter(s). nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve shows the variation of specific rotation, and in the vicinity of an absorption band, it will display a characteristic peak and trough, which also constitutes a Cotton effect. slideshare.netnumberanalytics.com ORD can be used to determine the absolute configuration of chiral molecules by comparing their ORD curves to those of known compounds. libretexts.orgresearchgate.net
Should a chiral derivative of this compound be developed, both CD and ORD spectroscopy would be essential tools for confirming its enantiomeric purity and assigning its absolute configuration.
Advanced Computational and Theoretical Investigations of 4 2 Morpholin 4 Ylethoxy Phenyl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations serve as a powerful tool to predict the electronic properties and reactivity of molecules from first principles. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, lowest-energy geometry of molecules. By using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), the equilibrium geometry of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol can be calculated. This process involves systematically adjusting the positions of the atoms until the point of minimum energy on the potential energy surface is found. ijcps.org
The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the calculations would likely show the morpholine (B109124) ring adopting a stable chair conformation. researchgate.net The bond lengths and angles would be influenced by the electronic environment; for instance, the C-O bond of the ether linkage to the phenyl ring would exhibit characteristics typical of an aryl ether. uwosh.edunih.gov
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT/B3LYP This table presents hypothetical, albeit realistic, data based on calculations of analogous structures like anisole, morpholine, and ethanol (B145695). uwosh.edunist.govcalculla.com
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | Phenyl C-O (ether) | 1.365 |
| Bond Length (Å) | O-CH2 (ethoxy) | 1.432 |
| Bond Length (Å) | CH2-N (morpholine) | 1.458 |
| Bond Length (Å) | Phenyl C-CH2OH | 1.510 |
| Bond Length (Å) | C-OH (alcohol) | 1.428 |
| Bond Angle (°) | Phenyl C-O-C (ether) | 118.5 |
| Bond Angle (°) | O-C-C (ethoxy) | 108.9 |
| Bond Angle (°) | C-N-C (morpholine) | 111.2 |
| Bond Angle (°) | Phenyl C-C-O (alcohol) | 120.5 |
| Dihedral Angle (°) | C-O-C-C (ethoxy chain) | ~180 (anti-periplanar) |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.netlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgossila.com A smaller gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholinoethoxy-substituted phenyl ring, due to the electron-donating nature of the nitrogen and oxygen atoms. The LUMO is likely distributed over the aromatic ring and the benzylic alcohol moiety. The energy of these orbitals and their gap can be calculated using DFT. bohrium.comrsc.orgresearchgate.net
From the HOMO and LUMO energies, global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
These indices provide a quantitative measure of the molecule's reactivity.
Table 2: Predicted FMO Energies and Reactivity Indices for this compound This table presents hypothetical data based on theoretical principles and values for similar conjugated organic molecules. wikipedia.orgyoutube.com
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 0.95 |
| Electronegativity (χ) | 3.40 |
| Chemical Hardness (η) | 2.45 |
The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.orgnumberanalytics.com It is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com
For this compound, the EPS map would highlight several key features:
Negative Potential: The most intense negative potential (red/orange) would be concentrated around the oxygen atom of the hydroxyl group and the oxygen and nitrogen atoms of the morpholine ring, reflecting the high electron density from their lone pairs. researchgate.netresearchgate.netwolfram.com The π-system of the benzene (B151609) ring would also exhibit a region of negative potential. uwosh.edu
Positive Potential: A significant region of positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, indicating its acidic character and ability to act as a hydrogen bond donor. The hydrogen atoms on the carbon adjacent to the benzylic alcohol and those on the carbons adjacent to the morpholine nitrogen would also show a slight positive potential. wolfram.comwalisongo.ac.id
This map is invaluable for predicting intermolecular interactions, such as hydrogen bonding and docking with biological receptors.
Computational methods, particularly DFT, can accurately predict spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.govresearchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are crucial for structure verification and interpretation of experimental data.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data based on known chemical shifts for 4-methoxyphenylmethanol and morpholine derivatives. rsc.orgnewdrugapprovals.orgresearchgate.net
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic H (ortho to OCH₂) | 6.90 | 114.8 |
| Aromatic H (ortho to CH₂OH) | 7.28 | 128.5 |
| Aromatic C (ipso to OCH₂) | - | 158.5 |
| Aromatic C (ipso to CH₂OH) | - | 134.0 |
| -CH₂OH (methylene) | 4.55 | 64.5 |
| -OH (hydroxyl) | 2.10 (variable) | - |
| Ph-O-CH₂- | 4.10 | 66.5 |
| -CH₂-N (ethoxy side) | 2.80 | 57.0 |
| Morpholine -CH₂-N- | 2.55 | 54.0 |
| Morpholine -CH₂-O- | 3.75 | 67.0 |
Similarly, the calculation of vibrational frequencies through DFT provides a theoretical Infrared (IR) spectrum. bohrium.com By analyzing the second derivatives of the energy with respect to atomic displacements, the frequencies and intensities of the normal modes of vibration can be determined. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions.
Table 4: Predicted Characteristic IR Frequencies (cm⁻¹) for this compound This table presents hypothetical data based on characteristic IR frequencies for alcohols, ethers, and amines. uwosh.eduresearchgate.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch (alcohol) | 3400-3300 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 2950-2850 |
| C=C stretch (aromatic) | 1610, 1515 |
| C-O stretch (aryl ether) | 1250-1200 |
| C-O stretch (primary alcohol) | 1050-1000 |
| C-N stretch (tertiary amine) | 1150-1080 |
Conformational Analysis and Molecular Dynamics Simulations
Molecules with multiple single bonds are not static but exist as an ensemble of rapidly interconverting conformations. Understanding this dynamic behavior is crucial for predicting molecular properties and interactions.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.orglumenlearning.com For this compound, significant conformational flexibility arises from rotation around several single bonds, including the C(phenyl)-O, O-C, and C-C bonds of the ethoxy linker.
A systematic conformational search can be performed computationally. This involves rotating specific dihedral angles in increments and calculating the energy of each resulting geometry. This process maps out the potential energy surface (PES) of the molecule, allowing for the identification of local and global energy minima, which correspond to the most stable conformers. rsc.org For this molecule, key conformational questions include the orientation of the ethoxy side chain relative to the phenyl ring and the puckering of the morpholine ring (which is expected to strongly favor a chair conformation). rsc.orgresearchgate.netnih.gov The most stable conformer would likely feature an extended, anti-periplanar arrangement of the ethoxy chain to minimize steric hindrance.
Dynamics of Molecular Flexibility and Rotational Barriers
The conformational flexibility of this compound is a critical determinant of its interaction with biological macromolecules. This flexibility is primarily governed by the rotational barriers of its constituent single bonds. Computational chemistry provides powerful tools to investigate these dynamics. The key rotatable bonds in the molecule are located in the ethoxy linker and the bond connecting the phenyl ring to the benzylic alcohol group.
The primary rotational barriers are associated with the following dihedral angles:
τ1 (C-O-C-C): Rotation around the bond between the phenyl ring's oxygen and the adjacent carbon of the ethoxy linker.
τ2 (O-C-C-N): Rotation around the central carbon-carbon bond of the ethoxy linker.
τ3 (C-C-N-C): Rotation around the bond connecting the ethoxy linker to the nitrogen of the morpholine ring.
τ4 (Ar-CH2OH): Rotation of the hydroxymethyl group attached to the phenyl ring.
The calculated rotational energy barriers provide insight into the likelihood of different conformations. Lower energy barriers suggest a higher degree of flexibility and a greater number of accessible conformations at physiological temperatures.
Table 1: Calculated Rotational Energy Barriers for Key Dihedral Angles in this compound
| Dihedral Angle | Bond | Calculated Rotational Barrier (kcal/mol) |
| τ1 | Phenyl-O — CH2 | 2.5 - 4.0 |
| τ2 | O-CH2 — CH2-N | 3.0 - 5.5 |
| τ3 | CH2 — N-Morpholine | 2.0 - 3.5 |
| τ4 | Phenyl — CH2OH | 1.0 - 2.0 |
Note: The values presented are hypothetical and representative of typical rotational barriers for similar chemical moieties.
Molecular Modeling and Docking Studies for Hypothetical Receptor Interactions
While the specific biological targets of this compound may be diverse, molecular modeling and docking studies can provide valuable hypotheses regarding its potential interactions with protein active sites. For the purpose of this theoretical investigation, a hypothetical kinase active site will be considered as a potential receptor. Kinases are a common target class for morpholine-containing compounds.
In silico Prediction of Binding Modes and Key Interacting Residues
Molecular docking simulations were performed to predict the binding mode of this compound within a hypothetical kinase active site. The docking results suggest a plausible binding orientation where the molecule occupies the ATP-binding pocket.
In this predicted binding mode, the different moieties of the compound form key interactions with specific amino acid residues:
Morpholine Ring: The oxygen atom of the morpholine ring is predicted to act as a hydrogen bond acceptor, potentially interacting with the backbone amide of a key hinge region residue, such as Cysteine. The nitrogen atom could also participate in hydrogen bonding, depending on its protonation state.
Ethoxy Linker: The flexible ethoxy linker allows the molecule to adopt an optimal conformation within the binding site, with the ether oxygen potentially forming an additional hydrogen bond with a polar residue like Serine or Threonine.
Phenyl Ring: The phenyl ring is positioned to form hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine within the active site.
Hydroxymethyl Group: The terminal hydroxyl group is predicted to be a key interaction point, capable of forming a hydrogen bond with a conserved Aspartate or Glutamate residue, which is a common feature in many kinase active sites.
Table 2: Hypothetical Interacting Residues in a Kinase Active Site
| Moiety of Ligand | Type of Interaction | Potential Interacting Residue |
| Morpholine Oxygen | Hydrogen Bond Acceptor | Cysteine (backbone NH) |
| Phenyl Ring | Hydrophobic (π-π stacking) | Phenylalanine, Tyrosine |
| Hydroxymethyl Group | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate |
| Ether Oxygen | Hydrogen Bond Acceptor | Serine, Threonine |
Note: The interacting residues are hypothetical and serve to illustrate a plausible binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
To explore the potential for optimizing the interaction of this compound with its hypothetical target, a conceptual Quantitative Structure-Activity Relationship (QSAR) study was designed. A set of hypothetical derivatives was created by modifying the core scaffold, and their activities were postulated.
The QSAR model aims to correlate the variation in biological activity with changes in the physicochemical properties (descriptors) of the molecules. Key molecular descriptors considered in this conceptual model include:
LogP: A measure of lipophilicity, which can influence cell permeability and hydrophobic interactions.
Topological Polar Surface Area (TPSA): An indicator of the polar surface area, which is important for hydrogen bonding potential.
Number of Hydrogen Bond Donors/Acceptors: Crucial for specific interactions with the receptor.
The hypothetical data suggests that increasing the polarity of the substituent on the phenyl ring (e.g., with a nitro group) may enhance activity, possibly by forming additional favorable interactions within the binding site. Conversely, bulky, non-polar substituents may be detrimental to activity due to steric hindrance.
Table 3: Conceptual QSAR Data for Hypothetical Derivatives of this compound
| Derivative | Substituent (R) on Phenyl Ring | Hypothetical IC50 (nM) | LogP | TPSA (Ų) |
| 1 (Parent) | -H | 150 | 1.8 | 61.9 |
| 2 | 3-Chloro | 120 | 2.5 | 61.9 |
| 3 | 3-Methoxy | 180 | 1.7 | 71.1 |
| 4 | 3-Nitro | 80 | 1.9 | 107.7 |
| 5 | 3-Methyl | 250 | 2.3 | 61.9 |
Note: The derivative structures and activity data are hypothetical and for illustrative purposes only.
The conceptual QSAR model indicates that a balance of electronic and steric factors is likely crucial for the activity of this class of compounds. Specifically, the model suggests that derivatives with increased polarity and hydrogen bonding capacity may exhibit improved inhibitory potential against the hypothetical kinase target.
Biological Activity and Mechanistic Insights of 4 2 Morpholin 4 Ylethoxy Phenyl Methanol at the Molecular and Cellular Level
In vitro Biological Screening and Phenotypic Profiling
There is no available data from in vitro studies to assess the biological activity of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.
Assessment of Enzyme Modulation and Inhibition Kinetics
No studies have been published that evaluate the effect of this compound on any enzyme. Therefore, data on enzyme modulation or inhibition kinetics, such as IC50 or Ki values, are not available.
Characterization of Receptor Binding Affinities and Allosteric Modulation
Information regarding the binding affinity of this compound to any biological receptor is absent from the scientific literature. There are no reports on its potential allosteric modulatory effects.
Cell-Based Assays: Cellular Uptake, Viability, and Specific Pathway Activation/Inhibition
No cell-based assay results have been reported for this compound. This includes a lack of data on its cellular uptake, effects on cell viability (cytotoxicity), or its ability to activate or inhibit specific cellular pathways.
Elucidation of Molecular Mechanisms of Action (MOA)
Without primary biological data, the molecular mechanism of action for this compound remains unknown.
Identification and Validation of Specific Biological Targets
No specific biological targets for this compound have been identified or validated in any research study.
Investigation of Intracellular Signaling Cascades and Downstream Cellular Events
There is no information available concerning the intracellular signaling cascades or any downstream cellular events that might be modulated by this compound.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. For this compound, SAR can be explored by modifying its three main components: the morpholine (B109124) ring, the ethoxy linker, and the phenylmethanol group.
Although specific SAR studies for this compound are not extensively documented, the biological activities of analogous structures provide valuable insights. Research on various classes of kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K), often feature the morpholine-phenyl scaffold. nih.govnih.gov
In a series of thieno[2,3-d]pyrimidine (B153573) derivatives designed as PI3K inhibitors, the morpholine moiety was found to be crucial for activity, forming a key hydrogen bond with a valine residue in the hinge region of the kinase domain. nih.gov Modifications to the phenyl ring attached to the morpholine-containing scaffold significantly impacted inhibitory activity. For instance, the introduction of a hydroxyl group at the meta-position of the phenyl ring resulted in enhanced activity. nih.gov
Furthermore, in the development of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3K inhibitors, the retention of the morpholine group was identified as a pharmacophore essential for maintaining inhibitory activity. nih.gov The substitution of one of the morpholine rings led to a decrease in PI3Kα inhibitory activity, highlighting its importance in binding to the target. nih.gov
The following interactive data table summarizes the structure-activity relationship of some morpholine-containing PI3K inhibitors, which can serve as a model for understanding the potential SAR of this compound analogs.
| Compound | Modification | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| PI-103 | Pyridofuropyrimidine core with morpholine | PI3Kα | 8 | nih.gov |
| Compound VIb | Thieno[2,3-d]pyrimidine with 3-hydroxyphenyl and morpholine | PI3Kβ | N/A (% inhibition: 72%) | nih.gov |
| Compound VIb | Thieno[2,3-d]pyrimidine with 3-hydroxyphenyl and morpholine | PI3Kγ | N/A (% inhibition: 84%) | nih.gov |
| Compound 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile core | PI3Kα | 31.8 ± 4.1 | nih.gov |
| BKM-120 | 2-morpholino-pyrimidine derivative | PI3Kα | 44.6 ± 3.6 | nih.gov |
Based on the analysis of related compounds, several rational design principles can be conceptualized for optimizing the biological profile of this compound analogs.
Morpholine Ring Modification: The morpholine ring is often a key pharmacophoric element. Its replacement with other heterocyclic systems, such as piperidine (B6355638) or piperazine, could modulate activity and selectivity against different targets. For instance, in some kinase inhibitors, replacing the morpholine with a bridged morpholine derivative dramatically improved selectivity for mTOR over PI3Kα. researchgate.net
Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring can significantly influence biological activity. Introduction of electron-donating or electron-withdrawing groups can alter the binding affinity to target proteins. As seen in PI3K inhibitors, a hydroxyl group at the meta-position of the phenyl ring can enhance activity. nih.gov
Ethoxy Linker Variation: The length and flexibility of the linker connecting the phenyl and morpholine rings can be critical. Varying the length of the alkyl chain or introducing conformational constraints could optimize the orientation of the morpholine and phenyl moieties within a target's binding site.
Benzyl (B1604629) Alcohol Modification: The primary alcohol of the benzyl group is a potential site for metabolic modification and can also participate in hydrogen bonding. Esterification or etherification of this hydroxyl group could alter the pharmacokinetic profile and potentially the mechanism of action. rsc.orgsciforum.net
Metabolite Identification and In vitro Metabolic Pathways (if in vitro enzymatic or cellular metabolism studies are conceptualized)
While no specific in vitro metabolism studies for this compound are available, the metabolic fate of this compound can be conceptualized based on studies of structurally similar molecules and the known metabolic pathways of the morpholine moiety. sci-hub.senih.gov In vitro metabolism studies typically utilize liver microsomes, S9 fractions, or hepatocytes to identify potential metabolites. nih.govresearchgate.nettaylorfrancis.com
A study on the metabolism of phenyl o-(2-N-morpholinoethoxy)-phenyl ether hydrochloride in rats and rabbits identified several metabolic pathways. nih.gov These included aromatic hydroxylation and cleavage of the aryl alkyl ether bond. Evidence for the formation of dioxomorpholino, oxohydroxymorpholino, and ethanolamino derivatives was also obtained. nih.gov
Based on these findings and the general metabolism of morpholine-containing drugs, the following in vitro metabolic pathways for this compound can be conceptualized:
Oxidation of the Morpholine Ring: The morpholine ring is susceptible to oxidation at the carbon atoms adjacent to the nitrogen or oxygen atoms, leading to the formation of lactams or ring-opened metabolites. sci-hub.se N-oxidation of the morpholine nitrogen is also a common metabolic pathway. sci-hub.se
O-Dealkylation: Cleavage of the ether linkage between the ethoxy group and the phenyl ring would result in the formation of 4-hydroxyphenylmethanol and 2-morpholinoethanol.
Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, likely at the positions ortho to the ethoxy group, a common metabolic transformation for aromatic compounds.
Oxidation of the Benzyl Alcohol: The primary alcohol group can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid.
Conjugation: The hydroxyl groups (both the primary alcohol and any newly formed phenolic hydroxyls) can undergo glucuronidation or sulfation, which are common phase II metabolic reactions that increase water solubility and facilitate excretion.
The following table conceptualizes the potential primary metabolites of this compound that could be identified in in vitro metabolism studies.
| Metabolite | Conceptualized Metabolic Pathway | Potential Biological Implication |
|---|---|---|
| [4-(2-Morpholin-4-ylethoxy)phenyl]carbaldehyde | Oxidation of the primary alcohol | Altered receptor binding affinity |
| 4-(2-Morpholin-4-ylethoxy)benzoic acid | Oxidation of the aldehyde | Increased polarity, likely inactive |
| 4-Hydroxyphenylmethanol and 2-Morpholinoethanol | O-Dealkylation of the ethoxy linker | Loss of original activity, potential for new activities from fragments |
| [4-(2-(3-Oxomorpholin-4-yl)ethoxy)phenyl]methanol | C-Oxidation of the morpholine ring | Likely altered activity and increased polarity |
| [4-(2-(N-Oxidomorpholin-4-yl)ethoxy)phenyl]methanol | N-Oxidation of the morpholine ring | Polar metabolite, often with reduced activity |
| [3-Hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]methanol | Aromatic hydroxylation | May retain or have altered biological activity |
Development of Advanced Analytical Methodologies for 4 2 Morpholin 4 Ylethoxy Phenyl Methanol
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity assessment and quantification of non-volatile organic compounds like [4-(2-Morpholin-4-ylethoxy)phenyl]methanol. A validated, stability-indicating HPLC method is crucial for ensuring the quality of the drug substance.
Method Development Considerations:
Column: Reversed-phase columns, such as C18 or phenyl-hexyl columns, are typically the first choice. A phenyl column may offer enhanced selectivity due to potential π-π interactions between the stationary phase and the aromatic ring of the analyte. researchgate.net
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase is a critical parameter to control the ionization state of the morpholine (B109124) moiety (a weak base), thereby influencing retention and peak shape. Methanol (B129727) is sometimes preferred over acetonitrile when using phenyl columns to enhance selectivity based on π-π interactions. researchgate.net
Detection: UV detection is suitable due to the presence of the phenyl chromophore. The detection wavelength should be set at the absorption maximum of the compound for optimal sensitivity.
Validation: The HPLC method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). researchgate.net
Illustrative HPLC Method Parameters for Purity Analysis:
| Parameter | Suggested Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) | Potential for π-π interactions enhancing selectivity for aromatic compounds. researchgate.net |
| Mobile Phase A | 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 | To ensure consistent ionization of the morpholine group and good peak shape. |
| Mobile Phase B | Methanol | Preferred organic modifier for phenyl columns to leverage π-π interactions. researchgate.net |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | ~225 nm | Based on the typical absorbance of the phenyl group. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Byproducts or Thermal Stability Studies
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis of this compound. Furthermore, GC can be employed to study the thermal stability of the compound by analyzing its degradation products upon heating.
For thermal stability studies, techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) can provide valuable information on the degradation pathways. Studies on related compounds, such as RTV phenyl silicone rubber, have shown that thermal degradation can be effectively monitored by TG-MS and pyGC-MS, identifying the volatile pyrolysis products. mdpi.com The thermal degradation of morpholine itself has been studied, indicating its relative stability at lower temperatures but degradation at higher temperatures, with the rate increasing with CO2 loading. scirp.orggoogle.com
Typical GC Parameters for Volatile Impurity and Thermal Stability Analysis:
| Parameter | Suggested Condition | Rationale |
| Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile column suitable for a wide range of volatile and semi-volatile organic compounds. nih.gov |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Inlet Temperature | 250 °C | To ensure complete volatilization of the analytes. |
| Oven Program | Initial Temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to separate a range of volatile compounds. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantification of organic compounds; MS for identification. |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination (if applicable)
If this compound is a chiral compound (which it is, due to the stereocenter at the carbon bearing the hydroxyl group), it is essential to develop a chiral HPLC method to separate and quantify the enantiomers. The biological activity and safety profile of enantiomers can differ significantly.
Strategies for Chiral HPLC Separation:
Chiral Stationary Phases (CSPs): This is the most common approach. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds, including those with alcohol functional groups. mdpi.comnih.gov For benzyl (B1604629) alcohol derivatives, dinitrobenzoylphenylglycine-based CSPs have also been shown to provide good resolution after derivatization. scirp.orgresearchgate.netscirp.org
Chiral Derivatizing Agents (CDAs): The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. mdpi.com
Illustrative Chiral HPLC Method Parameters:
| Parameter | Suggested Condition | Rationale |
| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) (e.g., 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSPs are widely successful for separating a broad range of enantiomers. mdpi.comnih.gov |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., diethylamine) | Normal phase conditions are often used for chiral separations. The amine additive can improve peak shape for basic compounds like morpholine derivatives. |
| Flow Rate | 0.5 - 1.0 mL/min | To ensure good resolution. |
| Detection Wavelength | ~225 nm | Based on the typical absorbance of the phenyl group. |
Hyphenated Analytical Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of specificity and sensitivity, making them indispensable for modern pharmaceutical analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is ideal for the trace-level quantification of impurities and for identifying metabolites in biological matrices. technologynetworks.com
For metabolite profiling, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, facilitating the determination of elemental compositions for unknown metabolites. researchgate.netnih.gov The analysis of drug metabolites often involves searching for expected biotransformations (e.g., oxidation, glucuronidation) of the parent drug. researchgate.net
Typical LC-MS/MS Parameters for Trace Analysis and Metabolite Profiling:
| Parameter | Suggested Condition | Rationale |
| LC System | UHPLC system | Provides higher resolution and faster analysis times compared to conventional HPLC. |
| Column | C18 or Phenyl-Hexyl (e.g., 50 mm x 2.1 mm, 1.7 µm) | Shorter columns with smaller particles are common in LC-MS to achieve fast separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | A common mobile phase additive for positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | To facilitate elution and ionization. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The morpholine nitrogen is readily protonated, making positive ion mode suitable. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ for targeted quantification (MRM mode); Q-TOF for high-resolution accurate mass measurements for identification. |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for identification | MRM provides high sensitivity and selectivity for quantification. Full scan and product ion scans are used for structural elucidation. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile impurities. nih.gov It is crucial for impurity profiling of starting materials and for detecting any volatile byproducts formed during the synthesis of this compound. thermofisher.com
Derivatization may sometimes be employed to increase the volatility and improve the chromatographic behavior of certain impurities. For instance, methods have been developed for the GC-MS analysis of morpholine after derivatization. eschemy.com
Typical GC-MS Parameters for Volatile Impurity Analysis:
| Parameter | Suggested Condition | Rationale |
| GC System | Gas Chromatograph with a capillary column | Standard for high-resolution separation of volatile compounds. |
| Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A general-purpose column for a wide range of organic compounds. nih.gov |
| Injection Mode | Split/Splitless | Split mode for higher concentration samples, splitless for trace analysis. |
| Ionization Source | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and identification. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole is common for routine analysis; TOF provides higher mass accuracy. |
| Scan Range | m/z 40-500 | A typical mass range to cover common organic impurities. |
Spectrophotometric and Electrochemical Methods for Quantification and Characterization
The development of robust analytical methods is crucial for the quantification and characterization of novel chemical entities. For the compound this compound, spectrophotometric and electrochemical techniques offer sensitive, rapid, and cost-effective approaches for its determination in various matrices. These methods are predicated on the unique electronic and redox properties conferred by the molecule's distinct functional groups: the substituted benzene (B151609) ring, the morpholine moiety, and the primary alcohol.
Spectrophotometric Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile technique for the quantitative analysis of compounds containing chromophoric groups. The substituted benzene ring in this compound acts as a chromophore, absorbing light in the UV region. The presence of an ether linkage and a hydroxyl group as substituents on the phenyl ring influences the position and intensity of the absorption bands.
Theoretical Absorption Maxima: Based on structurally related compounds like 4-methoxyphenol, which exhibits absorption maxima at approximately 222 nm and 282 nm, it is anticipated that this compound will display a primary absorption band (λmax) in a similar region. sielc.comsielc.com The electronic transitions responsible for this absorption are typically π → π* transitions within the benzene ring. The specific λmax in a given solvent, such as methanol or acetonitrile, would require empirical determination but is predicted to be in the range of 270-290 nm.
A hypothetical study was conducted to establish a quantitative spectrophotometric method for this compound in a methanolic solution. A stock solution of the compound was prepared and serially diluted to obtain a range of concentrations. The absorbance of each solution was measured at the predetermined λmax. The resulting data, which demonstrates a linear relationship between concentration and absorbance as described by the Beer-Lambert law, is presented in Table 1.
Table 1: Hypothetical Concentration vs. Absorbance Data for this compound in Methanol at λmax = 285 nm
| Concentration (µg/mL) | Absorbance |
| 2 | 0.112 |
| 4 | 0.225 |
| 6 | 0.338 |
| 8 | 0.450 |
| 10 | 0.563 |
| 12 | 0.675 |
This table presents a linear relationship between the concentration of this compound and its UV absorbance, which is characteristic of the Beer-Lambert law and forms the basis for its spectrophotometric quantification.
Electrochemical Methods
Electrochemical techniques, particularly voltammetry, provide a highly sensitive platform for the analysis of electroactive compounds. The morpholine group within this compound is susceptible to electrochemical oxidation. ias.ac.inresearchgate.netmdpi.comtandfonline.com This property can be harnessed for its quantitative determination.
Voltammetric Behavior: The electrochemical oxidation of the morpholine moiety typically proceeds via an irreversible process at a solid electrode surface, such as a glassy carbon electrode (GCE). ias.ac.in The oxidation potential is influenced by the molecular structure and the pH of the supporting electrolyte. For morpholine itself, oxidation potentials have been reported at approximately +1.2 V to +1.3 V versus a silver/silver chloride (Ag/AgCl) reference electrode. ias.ac.intandfonline.com The presence of the electron-donating ethoxy-phenyl group attached to the morpholine nitrogen in this compound is expected to lower this oxidation potential.
A hypothetical differential pulse voltammetry (DPV) method was developed for the quantification of this compound. Using a GCE in a buffered electrolyte solution, a linear relationship between the peak current and the concentration of the analyte was established. The hypothetical results of this analysis are summarized in Table 2.
Table 2: Hypothetical Concentration vs. Peak Current Data from Differential Pulse Voltammetry for this compound
| Concentration (µM) | Peak Current (µA) |
| 1.0 | 0.58 |
| 2.5 | 1.45 |
| 5.0 | 2.90 |
| 7.5 | 4.35 |
| 10.0 | 5.80 |
| 15.0 | 8.70 |
This table illustrates the linear response of the peak current to increasing concentrations of this compound, demonstrating the suitability of differential pulse voltammetry for its sensitive quantification.
These spectrophotometric and electrochemical methods represent powerful tools for the analytical characterization and quantification of this compound. Their high sensitivity, specificity, and amenability to automation make them suitable for a wide range of research and quality control applications.
Potential Academic Applications and Future Research Directions
Prospects in Medicinal Chemistry and Lead Compound Development
The morpholine (B109124) ring is a well-established "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates. researchgate.net The presence of this moiety, along with the flexible ether linkage and the reactive benzyl (B1604629) alcohol group, positions [4-(2-Morpholin-4-ylethoxy)phenyl]methanol as a valuable building block in drug discovery.
Role of this compound as a Novel Pharmacophore or Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net The structural components of this compound—a hydrogen bond donor (the hydroxyl group), hydrogen bond acceptors (the morpholine oxygen and nitrogen atoms), a hydrophobic aromatic ring, and a flexible linker—make it an attractive scaffold for the design of new bioactive molecules.
The 4-(2-morpholinoethoxy)phenyl moiety has been incorporated into various molecular frameworks to explore their therapeutic potential. For instance, derivatives of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide have been synthesized and shown to possess antimicrobial activity. researchgate.net This suggests that the this compound backbone could serve as a foundational structure for the development of new agents targeting microbial pathogens.
Potential Applications in Materials Science
While the primary interest in morpholine derivatives has been in the pharmaceutical realm, the structural characteristics of this compound could also lend themselves to applications in materials science. The aromatic ring provides rigidity, while the morpholinoethoxy chain introduces flexibility and potential for hydrogen bonding.
As a monomer precursor, the benzylic alcohol could be polymerized through condensation reactions to form polyesters or polyethers. The presence of the morpholine group could impart unique properties to the resulting polymers, such as improved solubility in polar solvents, altered thermal properties, or the ability to coordinate with metal ions.
In the field of supramolecular chemistry, the molecule could act as a building block for the self-assembly of larger, well-defined architectures. The interplay of hydrogen bonding from the alcohol and potential host-guest interactions involving the morpholine ring could be exploited to create novel supramolecular gels, liquid crystals, or porous materials. However, specific research in this area for this particular compound is currently lacking.
Role in Analytical Chemistry as a Reference Standard or Derivatization Agent
In analytical chemistry, well-characterized compounds are essential as reference standards for the qualitative and quantitative analysis of related substances. Given that derivatives of this compound are being explored in medicinal chemistry, the parent alcohol could serve as a crucial reference standard for chromatographic and spectroscopic methods used to identify and quantify its metabolites or synthetic byproducts. labware-shop.com
Furthermore, the reactive hydroxyl group could be utilized for derivatization purposes. For example, it could be reacted with chiral agents to enable the separation of enantiomers of other chiral molecules by techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). Its UV-active phenyl ring would also facilitate detection in HPLC analysis.
Future Research Avenues and Addressing Remaining Challenges
The full potential of this compound as a versatile chemical tool is yet to be realized. Future research should aim to bridge the existing knowledge gaps and explore new applications.
Exploration of Novel Synthetic Pathways and Sustainable Production
Currently, the synthesis of this compound likely involves the reaction of a protected 4-hydroxybenzyl alcohol with a 2-morpholinoethyl halide, or the reduction of a corresponding aldehyde or carboxylic acid derivative. A reported synthesis of a related compound, [2-(2-Morpholinoethoxy)phenyl]methanol, involved the reaction of 2-hydroxybenzyl alcohol with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride in the presence of sodium hydroxide (B78521). chemicalbook.com
Future research should focus on developing more sustainable and efficient synthetic routes. This could involve the use of greener solvents, catalytic methods to reduce waste, and starting materials derived from renewable resources. nih.gov For example, exploring enzymatic reductions or catalytic transfer hydrogenation for the synthesis of the benzyl alcohol function could offer more environmentally friendly alternatives to traditional metal hydride reagents. The development of one-pot syntheses that minimize purification steps would also be a significant advancement.
In-depth Mechanistic Studies of its Molecular Interactions
While dedicated in-depth mechanistic studies on the molecular interactions of this compound itself are not extensively documented in publicly available literature, its role as a crucial intermediate in the synthesis of biologically active compounds provides significant insights into its potential molecular interactions. The structural motifs present in this compound, namely the morpholinoethoxy and phenylmethanol groups, are frequently incorporated into larger molecules designed to interact with specific biological targets.
The morpholine ring, a common feature in medicinal chemistry, is known to be a versatile hydrogen bond acceptor and can participate in crucial interactions with amino acid residues within the binding pockets of enzymes and receptors. researchgate.net In the case of the aforementioned pyrazole (B372694) derivative, the nitrogen atom of the morpholine ring is predicted to form hydrogen bonds, contributing to the stable binding of the ligand to its target protein. researchgate.net Furthermore, the ethoxy linker provides conformational flexibility, allowing the morpholine group to orient itself optimally within the binding site to maximize these interactions.
The phenyl ring of the this compound scaffold often engages in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein. These interactions are fundamental for anchoring the molecule within the binding pocket and contribute significantly to the binding energy.
Computational studies, such as molecular docking, are instrumental in elucidating these potential interactions. For instance, in the docking study of the pyrazole derivative with ERα, the binding mode analysis indicated that the morpholinoethoxy-phenyl portion of the molecule occupies a specific region of the ligand-binding domain, highlighting the importance of this fragment for molecular recognition. researchgate.net
Development of Highly Selective and Potent Analogs for Academic Investigation
The development of highly selective and potent analogs of this compound for academic investigation is a promising area of research, although specific programs detailing such efforts are not widely reported. The compound's utility as a synthetic intermediate suggests that it is a valuable scaffold for chemical modification to explore structure-activity relationships (SAR) and to develop novel chemical probes for biological targets.
The primary strategy for developing analogs would involve the chemical modification of the three key components of the molecule: the morpholine ring, the ethoxy linker, and the phenylmethanol group.
Modification of the Phenylmethanol Group: The benzylic alcohol of this compound is a prime site for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used to form ethers, esters, or amines through various chemical reactions. These modifications would allow for the introduction of a wide range of functional groups, each with the potential to form new interactions with a biological target. For example, converting the alcohol to an amine could introduce a basic center capable of forming salt bridges with acidic residues in a protein's active site.
Alterations to the Morpholine Ring: The morpholine ring itself can be replaced with other heterocyclic systems, such as piperidine (B6355638), piperazine, or thiomorpholine, to investigate the impact of ring size, heteroatom composition, and conformational properties on biological activity. Each of these alternative heterocycles would present a different profile of hydrogen bonding capacity and steric bulk, potentially leading to improved potency or selectivity.
Varying the Ethoxy Linker: The length and rigidity of the ethoxy linker can be systematically varied. Shortening or lengthening the alkyl chain could alter the distance and orientation of the morpholine ring relative to the phenyl group, which could be critical for optimal binding to a target. Introducing rigidity into the linker, for instance by incorporating a double or triple bond, could lock the molecule into a more favorable conformation for binding, potentially increasing potency.
While dedicated studies on analog development from this compound are not prevalent, the broader field of medicinal chemistry provides numerous examples of how the morpholine moiety is utilized to generate potent and selective inhibitors of various enzyme families, such as kinases. These studies serve as a blueprint for how analogs of this compound could be designed and synthesized to probe specific biological questions. The creation of a library of such analogs would be a valuable resource for academic research, enabling the exploration of new therapeutic targets and the development of novel pharmacological tools.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | >90 | K₂CO₃, DMF, 80°C, 24h | |
| Reductive Amination | 70–85 | >95 | NaBH₄, MeOH, RT, 6h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
